molecular formula C13H10N2S B1503034 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole CAS No. 478395-52-7

1-phenyl-5-(thiophen-2-yl)-1H-pyrazole

Cat. No. B1503034
CAS RN: 478395-52-7
M. Wt: 226.3 g/mol
InChI Key: WDPAJUPQJAIOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-5-(thiophen-2-yl)-1H-pyrazole is a heterocyclic compound with a pyrazoline ring system. It consists of a five-membered ring containing two nitrogen atoms at different positions. The pyrazoline moiety is present in several pharmacologically active molecules, making it an important scaffold in pharmaceutical, agricultural, and industrial applications .


Synthesis Analysis

  • Chalcones : Cyclization of chalcones with phenylhydrazine leads to the formation of 1,3,5-trisubstituted-2-pyrazoline derivatives .
  • Hydrazines, diazo compounds, and hydrazones : These are commonly used starting materials for pyrazoline synthesis .
  • Alternative reagents : Researchers are exploring greener and more economical methods, including Huisgen zwitterions, different metal catalysts, and nitrile imines .

Scientific Research Applications

Antidepressant Activity

1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole and its derivatives have been studied for their potential antidepressant activities. For instance, Mathew, Suresh, and Anbazhagan (2014) synthesized a series of compounds related to this molecule, finding that one derivative exhibited significant antidepressant activity in behavioral tests, comparable to the standard drug Imipramine (Mathew, Suresh, & Anbazhagan, 2014).

Antimicrobial Activity

These compounds also demonstrate promising antimicrobial properties. Hamed et al. (2020) synthesized derivatives that showed significant antibacterial activity against various strains of bacteria and fungi, indicating potential applications in combating microbial infections (Hamed et al., 2020). Another study by Rani and Mohamad (2014) further supports the antimicrobial efficacy of this compound derivatives (Rani & Mohamad, 2014).

Anti-Tumor Agents

Gomha, Edrees, and Altalbawy (2016) explored the anti-tumor properties of these compounds, particularly against hepatocellular carcinoma, showing promising results in inhibiting cancer cell growth (Gomha, Edrees, & Altalbawy, 2016).

Optoelectronics Applications

The pyrazole derivatives have been explored for their application in optoelectronics. Ramkumar and Kannan (2015) synthesized novel heterocyclic compounds with potential application in optoelectronic devices due to their notable blue and green emission properties (Ramkumar & Kannan, 2015).

Analgesic and Anti-Inflammatory Activities

Compounds based on this compound have been shown to possess analgesic and anti-inflammatory properties. Abdel-Wahab et al. (2012) synthesized new heterocycles with this core structure and demonstrated their effectiveness in reducing inflammation and pain in biological assays (Abdel-Wahab, Abdel-Gawad, Awad, & Badria, 2012).

Enzyme Inhibitory Activities

Cetin et al. (2021) designed derivatives of this compound and evaluated their inhibitory activities against several enzymes, demonstrating potential in the development of enzyme inhibitors for various therapeutic applications (Cetin, Türkan, Bursal, & Murahari, 2021).

properties

IUPAC Name

1-phenyl-5-thiophen-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c1-2-5-11(6-3-1)15-12(8-9-14-15)13-7-4-10-16-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPAJUPQJAIOHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC=N2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60693331
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

478395-52-7
Record name 1-Phenyl-5-(thiophen-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60693331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 2
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
1-phenyl-5-(thiophen-2-yl)-1H-pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.